molecular formula C10H8N2O B132893 2-(1H-imidazol-1-yl)benzaldehyde CAS No. 151055-86-6

2-(1H-imidazol-1-yl)benzaldehyde

Cat. No.: B132893
CAS No.: 151055-86-6
M. Wt: 172.18 g/mol
InChI Key: LTTDLYLKYXGCBJ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O It consists of a benzaldehyde moiety substituted with an imidazole ring at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)benzaldehyde typically involves the condensation of imidazole with benzaldehyde under acidic or basic conditions. One common method is the reaction of imidazole with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Imidazol-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Pyrazol-1-yl)benzaldehyde
  • 4-(1H-Imidazol-1-yl)benzaldehyde
  • 1-(2-Benzimidazolyl)ethanone

Uniqueness

2-(1H-Imidazol-1-yl)benzaldehyde is unique due to the presence of both an imidazole ring and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a versatile scaffold for the synthesis of various derivatives and coordination complexes .

Biological Activity

2-(1H-imidazol-1-yl)benzaldehyde, an organic compound characterized by its imidazole ring linked to a benzaldehyde group, has garnered attention in the fields of medicinal chemistry and material science due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₈N₂O, with a molecular weight of 172.18 g/mol. The compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms, providing it with unique reactivity patterns that facilitate interactions with biological targets.

Synthesis Methods

Several synthesis methods for this compound have been documented:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving imidazole and substituted salicylaldehydes, typically under reflux conditions.
  • Oxidation and Reduction : Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction, optimizing yield and purity based on specific applications .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly due to its imidazole component which interacts with various biological targets including enzymes and receptors. The following sections detail its antimicrobial, antifungal, anticancer properties, and other relevant activities.

Antimicrobial Activity

Studies have shown that derivatives of this compound possess notable antimicrobial properties. For instance:

  • In vitro Studies : The compound has been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to standard antibiotics .
CompoundTarget OrganismActivity (MIC μg/ml)
This compoundS. aureus15
This compoundE. coli20

Antifungal Properties

The imidazole ring is known for its antifungal activity as well. Research indicates that compounds with similar structures have shown effectiveness against fungal pathogens, making them potential candidates for antifungal drug development .

Anticancer Potential

Recent studies have explored the anticancer properties of this compound:

  • Mechanism of Action : The compound's aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially modifying their activity and influencing cancer cell pathways.

Other Biological Activities

Beyond antimicrobial and anticancer effects, derivatives of this compound have been investigated for additional activities such as:

  • Anti-inflammatory : Exhibiting potential in reducing inflammation markers.
  • Antioxidant : Showing promise in scavenging free radicals in various assays .

Case Studies

Several studies illustrate the biological activity of this compound:

  • Antimicrobial Evaluation : Jain et al. synthesized various derivatives and evaluated their antimicrobial activity against multiple bacterial strains using the cylinder wells diffusion method. Compounds derived from this compound demonstrated significant antibacterial effects compared to standard drugs like Norfloxacin .
  • Anticancer Research : A study focusing on the interaction of this compound with cancer cell lines revealed its ability to inhibit cell proliferation through apoptosis induction mechanisms. This highlights its potential as a lead compound in cancer therapeutics .

Properties

IUPAC Name

2-imidazol-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-9-3-1-2-4-10(9)12-6-5-11-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTDLYLKYXGCBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439545
Record name 2-(1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151055-86-6
Record name 2-(1H-Imidazol-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151055-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-imidazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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